Anti-Inflammatory Agents, Non-Steroidal; Cyclooxygenase Inhibitors; Fibrinolytic Agents; Platelet Aggregation Inhibitors
Salicylates are indicated to relieve myalgia, musculoskeletal pain, and other symptoms of nonrheumatic inflammatory conditions such as athletic injuries, bursitis, capsulitis, tendinitis, and nonspecific acute tenosynovitis. /Included in US product labeling/
Salicylates are indicated for the symptomatic relief of acute and chronic rheumatoid arthritis, juvenile arthritis, osteoarthritis, and related rheumatic diseases. Aspirin is usually the first agent to be used and may be the drug of choice in patients able to tolerate prolonged therapy with high doses. These agents do not affect the progressive course of rheumatoid arthritis. Concurrent treatment with a glucocorticoid or a disease-modifying antirheumatic agent may be needed, depending on the condition being treated and patient response. /Included in US product labeling/
Salicylates are also used to reduce arthritic complications associated with systemic lupus erythematosus. /Salicylates; NOT included in US product labeling/
Salicylates are indicated to reduce fever and inflammation in rheumatic fever. However, they do not prevent cardiac or other complications associated with this condition. Sodium salicylate should be avoided in rheumatic fever if congestive cardiac complications are present because of its sodium content. Also, large doses of any salicylate should be avoided in rheumatic fever if severe carditis is present because of possible adverse cardiovascular effects. /Salicylates; Included in US product labeling/
Aspirin is used in low doses to decrease the risk of thromboembolism following orthopedic (hip) surgery (especially total hip replacement) and in patients with arteriovenous shunts. Platelet aggregation inhibitors, although not as consistently effective as an anticoagulant or an anticoagulant plus dipyridamole, may provide some protection against the development of thromboembolic complications in patients with mechanical prosthetic heart valves. Therefore, administration of aspirin, alone or in combination with dipyridamole, may be considered if anticoagulation therapy is contraindicated for these patients. Patients with bioprosthetic cardiac valves who are in normal sinus rhythm generally do not require prolonged antithrombotic therapy, but long-term aspirin administration may be considered on an individual basis. Aspirin is also indicated, alone or in combination with dipyridamole, to reduce the risk of thrombosis and/or reocclusion of saphenous vein aortocoronary bypass grafts following coronary bypass surgery. Aspirin is also indicated, alone or in combination with dipyridamole, to reduce the risk of thrombosis and/or reocclusion of prosthetic or saphenous vein femoral popliteal bypass grafts. Because the patient may be at risk for thromboembolic complications, including myocardial infarction and stroke, long-term aspirin therapy may also be indicated for maintaining patency following coronary or peripheral vascular angioplasty and for treating patients with peripheral vascular insufficiency caused by arteriosclerosis. Prolonged antithrombotic therapy is generally not needed to maintain vessel patency following vascular reconstruction procedures in high-flow, low-resistance arteries larger than 6 mm in diameter. However, long-term aspirin therapy may be indicated, because patients requiring such procedures may be at risk for other thrombotic complications. /NOT included in US product labeling/
Aspirin is indicated in the treatment of men who have had transient brain ischemia due to fibrin platelet emboli to reduce the recurrence of transient ischemic attacks and the risk of stroke and death. /Included in US product labeling/
Aspirin is also used in the treatment of women with transient brain ischemia due to fibrin platelet emboli. However, its efficacy in preventing stroke and death in female patients has not been established. Aspirin is also indicated in the treatment of patients with documented, unexplained transient ischemic attacks associated with mitral valve prolapse. However, if transient ischemic attacks continue to occur after an adequate trial of aspirin therapy, aspirin should be discontinued and an oral anticoagulant administered instead. Aspirin is also indicated to prevent initial or recurrent cerebrovascular embolism, transient ischemic attacks, and stroke following carotid endarterectomy. Aspirin is indicated in the treatment of patients who have had a completed thrombotic stroke, to prevent a recurrence. /NOT included in US product labeling/
Aspirin is indicated for its anti-inflammatory, antipyretic, and antithrombotic effects in the treatment of Kawasaki disease (Kawasaki syndrome, mucocutaneous lymph node syndrome) in children. It reduces fever, relieves inflammation (e.g., lymphadenitis, mucositis, conjunctivitis, serositis), and may reduce the occurrence of cardiovascular complications. However, the combination of high-dose intravenous gamma globulin and aspirin has been shown to be more effective than aspirin alone in reducing the formation of coronary artery abnormalities. /NOT included in US product labeling/
Thrombotic thrombocytopenic purpura is a severe multisystemic disorder of unknown origin. The association of relapsing thrombotic thrombocytopenic purpura with pregnancy is rare but well documented and high mortality rates of mothers and fetuses have been reported so far. Since the introduction of plasma therapy for treating the acute exacerbations of the disease, overall mortality rates have decreased significantly. It is now evident that the manifestations of the disease may reappear even after long disease free intervals and as many as a third of the recovering patients may develop a relapse. Presented are two thrombotic thrombocytopenic purpura patients with relapsing thrombotic thrombocytopenic purpura complicating their pregnancies. Prophylactic treatment with aspirin and dipyridamole during their last three successful pregnancies prevented or minimized the severity of thrombotic thrombocytopenic purpura relapses.
Low doses of aspirin (<100 mg daily) are used widely for their cardioprotective effects.
VET: In veterinary medicine, aspirin is used primarily for the relief of mild to moderate pain associated with musculoskeletal inflammation or osteoarthritis. ... Aspirin has been used in the treatment of laminitis in horses ... . In cats, aspirin may be used for its anti-platelet effects in thromboembolic disease ... .
Acetylsalicylic acid (ASA) blocks prostaglandin synthesis. It is non-selective for COX-1 and COX-2 enzymes [A177241, A10989, A32682]. Inhibition of COX-1 results in the inhibition of platelet aggregation for about 7-10 days (average platelet lifespan). The acetyl group of acetylsalicylic acid binds with a serine residue of the cyclooxygenase-1 (COX-1) enzyme, leading to irreversible inhibition. This prevents the production of pain-causing prostaglandins. This process also stops the conversion of arachidonic acid to thromboxane A2 (TXA2), which is a potent inducer of platelet aggregation [FDA label]. Platelet aggregation can result in clots and harmful venous and arterial thromboembolism, leading to conditions such as pulmonary embolism and stroke. It is important to note that there is 60% homology between the protein structures of COX-1 and COX-2. ASA binds to serine 516 residue on the active site of COX-2 in the same fashion as its binding to the serine 530 residue located on the active site of COX-1. The active site of COX-2 is, however, slightly larger than the active site of COX-1, so that arachidonic acid (which later becomes prostaglandins) manages to bypass the aspirin molecule inactivating COX-2 [A32682, A177256]. ASA, therefore, exerts more action on the COX-1 receptor rather than on the COX-2 receptor [A177268]. A higher dose of acetylsalicylic acid is required for COX-2 inhibition [A177325].
Produce analgesia through a peripheral action by blocking pain impulse generation and via a central action, possibly in the hypothalamus. The peripheral action may predominate and probably involves inhibition of the synthesis or prostaglandins, and possibly inhibition of the synthesis and/or actions of other substances, which sensitize pain receptors to mechanical or chemical stimulation. /Salicylates/
May produce antipyresis by acting centrally on the hypothalamic heat-regulating center to produce peripheral vasodilation resulting in increased cutaneous blood flow, sweating, and heat loss. The central action may involve inhibition of prostaglandin synthesis in the hypothalamus; however, there is some evidence that fevers caused by endogenous pyrogens that do not act via a prostaglandin mechanism may also respond to salicylate therapy. /Salicylates/
CNS ... ESP NUCLEI LOCATED IN HYPOTHALAMUS PLAYS MAJOR ROLE IN REGULATION OF PERIPHERAL MECHANISMS CONCERNED WITH BODY HEAT PRODN & LOSS. WITH SALICYLATES, HEAT PRODN IS NOT INHIBITED, BUT HEAT LOSS IS INCR BY INCR PERIPHERAL BLOOD FLOW & PERSPIRATION. /SALICYLATES/
Aspirin acetylates prostaglandin endoperoxide synthase (prostaglandin G/H-synthase) and irreversibly inhibits its cyclooxygenase (COX) activity. The enzyme catalyzes the conversion of arachidonic acid to PGH2, the first committed step in prostanoid biosynthesis. Two isoforms of prostaglandin endoperoxide synthase exist, PGHS-1 and PGHS-2 (also referred to as COX-1 and COX-2, respectively). PGHS-1 (COX-1) is expressed constitutively in most cell types, including platelets. PGHS-2 (COX-2) is undetectable in most mammalian cells, but its expression can be induced rapidly in response to mitogenic and inflammatory stimuli. Aspirin is a relatively selective inhibitor of platelet PGHS-1 (cyclooxygenase-1, COX-1). The existence of 2 isoenzymes with different aspirin sensitivities, coupled with extremely different recovery rates of their cyclooxygenase (COX) activity following inactivation by aspirin, at least partially explains the different dosage requirements and durations of aspirin effects on platelet function versus the drug's analgesic and anti-inflammatory effects. Human platelets and vascular endothelial cells process PGH2 to produce thromboxane A2 and prostacyclin (epoprostenol, PGI2), respectively. Thromboxane A2 induces platelet aggregation and vasoconstriction, while prostacyclin inhibits platelet aggregation and induces vasodilation. Aspirin is antithrombotic in a wide range of doses inhibiting thromboxane A2 and prostacyclin.
Aspirin (but not other salicylates) inhibits platelet aggregation induced by epinephrine or low concentrations of collagen but not that induced by thrombin or high concentrations of collagen. Aspirin inhibits the second phase of platelet aggregation by preventing release of adenosine diphosphate (ADP) from platelets. The drug also prevents release of platelet factor 4 from platelets. Mean bleeding time may be prolonged by several minutes (approximately doubled) in healthy individuals and longer in children or in patients with bleeding disorders (e.g., hemophilia). In healthy individuals receiving a single 325-mg oral dose of aspirin, bleeding time may increase to a maximum within 12 hours and generally return to normal within 24 hours; any increase is usually of little clinical significance. Some clinicians have reported that mean bleeding time is progressively prolonged with increasing single doses of up to 1 g, but may be only slightly prolonged or unaffected by higher single doses; however, this has not been consistently found. The effect on bleeding time depends on the measurement method (e.g., Duke, Ivy, Mielke) used and technical variables (e.g., venostasis), and this may partially account for conflicting reports. Like the analgesic and anti-inflammatory effects, the effects of aspirin on platelets appear to be mainly associated with inhibition of prostaglandin synthesis. Aspirin irreversibly acetylates and inactivates cyclooxygenase in circulating platelets and possibly in megakaryocytes. A single 325-mg oral dose of the drug results in about 90% inhibition of the enzyme in circulating platelets. This inactivation prevents platelet synthesis of prostaglandin endoperoxides and thromboxane A2, compounds which induce platelet aggregation and constrict arterial smooth muscle. Since cyclooxygenase in platelets is not resynthesized, this effect of aspirin on platelet function persists for the life span of platelets (4-7 days). When approximately 20% of circulating platelets have not been exposed to aspirin (about 36 hours after the last dose), the hemostatic function of the platelet pool generally returns to normal; however, altered hemostasis has been reported to persist longer in some patients receiving long-term therapy.
inducer of platelet aggregation and a potent vasoconstrictor. Aspirin blocks production of thromboxane A2 by acetylating a serine residue near the active site of platelet cyclooxygenase (COX-1), the enzyme that produces the cyclic endoperoxide precursor of thromboxane A2. Since platelets do not synthesize new proteins, the action of aspirin on platelet cyclooxygenase is permanent, lasting for the life of the platelet (7 to 10 days). Thus, repeated doses of aspirin produce a cumulative effect on platelet function. Complete inactivation of platelet COX-1 is achieved when 160 mg of aspirin is taken daily. Therefore, aspirin is maximally effective as an antithrombotic agent at doses much lower than those required for other actions of the drug.
CHRONIC ADMIN ... DECR PLASMA PROTEIN-BOUND IODINE & THYROIDAL UPTAKE & CLEARANCE OF IODINE ... EFFECTS ... PROBABLY DUE TO ... DISPLACEMENT BY SALICYLATE OF THYROXINE & TRIIODOTHYRONINE FROM PREALBUMIN & THYROXINE-BINDING GLOBULIN IN PLASMA ... . /SALICYLATES/
VERY LARGE DOSES ... STIMULATE STEROID SECRETION BY ADRENAL CORTEX THROUGH EFFECT ON HYPOTHALAMUS & INCR ... PLASMA CONCN OF FREE ADRENOCORTICOSTEROIDS BY DISPLACEMENT FROM PLASMA PROTEINS. /SALICYLATES/
SALICYLATES REDUCE LIPOGENESIS BY PARTIALLY BLOCKING INCORPORATION OF ACETATE INTO FATTY ACIDS ... HIGH DOSES ... ACTIVATE CENTRAL SYMPATHETIC CENTERS & THEREBY CAUSE RELEASE OF EPINEPHRINE FROM ADRENAL MEDULLA. /SALICYLATES/
... Cyclooxygenase-2 (COX-2) and intercellular adhesion molecule-1 (ICAM-1) expression, IkappaB and p38 mitogen-activated protein kinase (MAPK) phosphorylation were determined in endothelial cells exposed to oxidized low-density lipoprotein (ox-LDL) in the presence of aspirin. The results showed that aspirin significantly suppressed COX-2 and ICAM-1 expression induced by ox-LDL and also inhibited IkappaB phosphorylation in human umbilical vein endothelial cells (HUVECs). Moreover, aspirin reduced the level of p38 MAPK phosphorylation. Our findings suggest that aspirin can decrease inflammatory responses induced by ox-LDL, and the mechanism might be associated with NF-kappaB activation pathway and inhibition of p38 MAPK phosphorylation.
Aspirin at low concentrations from 1X10( -10) mol/L to 1X10( -8) mol/L decreased the apoptosis and Phospho-p38 mitogen-activated protein kinase (p38 MAPK) phosphorylation induced by H2O2 in BAEC, while high doses of aspirin (1X10( -7)-1X10( -4) mol/L) induced typical apoptotic changes in BAEC and stimulated the expression of phospho-p38 MAPK in a concentration-dependent manner. SB203580, a specific p38 MAPK inhibitor, blocked such effects. Aspirin exhibits a biphasic effect on the apoptosis in BAEC, reducing apoptosis at low concentration and inducing apoptosis at high concentration.
Aspirin exerts its unique pharmacological effects by irreversibly acetylating a serine residue in the cyclooxygenase site of prostaglandin-H(2)-synthases (PGHSs). Despite the irreversibility of the inhibition, the potency of aspirin varies remarkably between cell types, suggesting that molecular determinants could contribute to cellular selectivity. Using purified enzymes, /investigators/ found no evidence that aspirin is selective for either of the two PGHS isoforms, and we showed that hydroperoxide substrates of the PGHS peroxidase inhibited the rate of acetylation of PGHS-1 by 68%. Using PGHS-1 reconstituted with cobalt protoporphyrin, a heme devoid of peroxidase activity, we demonstrated that reversal by hydroperoxides of the aspirin-mediated acetylation depends upon the catalytic activity of the PGHS peroxidase. ... Inhibition of PGHS-2 by aspirin in cells in culture is reversed by 12-hydroperoxyeicosatetraenoic acid dose-dependently (ED(50)=0.58+/-0.15muM) and that in cells with high levels of hydroperoxy-fatty acids (RAW264.7) the efficacy of aspirin is markedly decreased as compared to cells with low levels of hydroperoxides (A549; IC(50)s=256+/-22muM and 11.0+/-0.9muM, respectively). Together, these findings indicate that acetylation of the PGHSs by aspirin is regulated by the catalytic activity of the peroxidase, which yields a higher oxidative state of the enzyme.